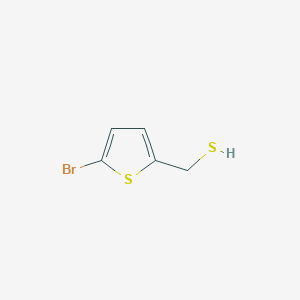
(5-Bromothiophen-2-YL)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromothiophen-2-YL)methanethiol is an organosulfur compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom at the 5-position and the methanethiol group at the 2-position make this compound unique and valuable in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methanethiol typically involves the bromination of thiophene followed by the introduction of the methanethiol group. One common method is the reaction of thiophene-2-carbohydrazide with bromine to yield 5-bromothiophene-2-carbohydrazide. This intermediate is then treated with sodium hydroxide and various haloaryl isothiocyanates to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Bromothiophen-2-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophen-2-ylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenes, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(5-Bromothiophen-2-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of (5-Bromothiophen-2-YL)methanethiol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophen-2-YLmethanethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chlorothiophen-2-YLmethanethiol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodothiophen-2-YLmethanethiol: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(5-Bromothiophen-2-YL)methanethiol is unique due to the presence of both the bromine atom and the methanethiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C5H5BrS2 |
|---|---|
Molekulargewicht |
209.1 g/mol |
IUPAC-Name |
(5-bromothiophen-2-yl)methanethiol |
InChI |
InChI=1S/C5H5BrS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |
InChI-Schlüssel |
HUMCNWSCYYXVKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC(=C1)Br)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


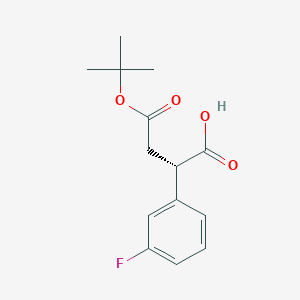
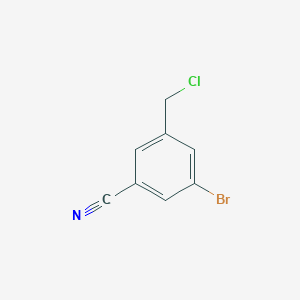
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
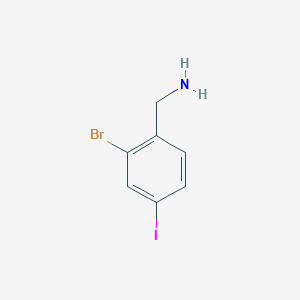
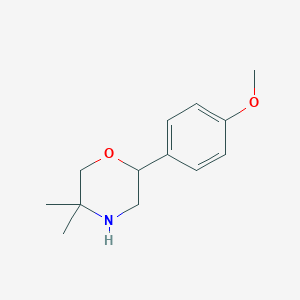
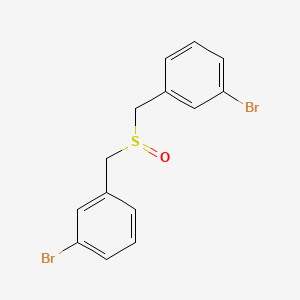
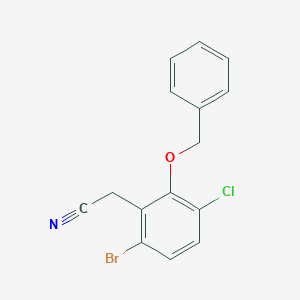
![2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol dihydrochloride](/img/structure/B15243428.png)
![N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B15243433.png)
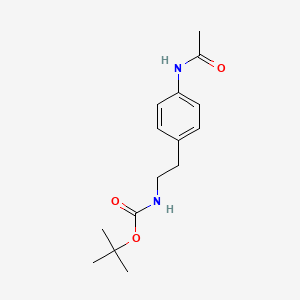
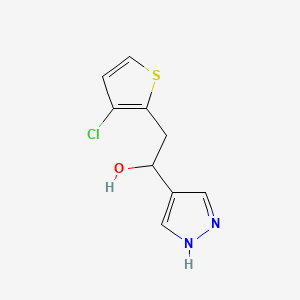
![2-{[(3-Methylbutan-2-yl)amino]methyl}phenol](/img/structure/B15243450.png)
![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
carboxamide](/img/structure/B15243455.png)
